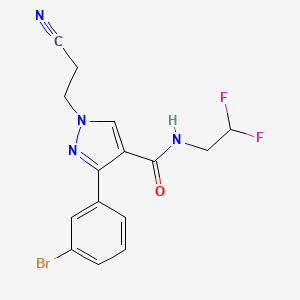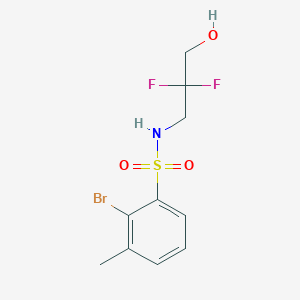![molecular formula C17H22N6O2S B6969908 1,3-Dimethyl-7-[2-(4-thiophen-2-ylpiperazin-1-yl)ethyl]purine-2,6-dione](/img/structure/B6969908.png)
1,3-Dimethyl-7-[2-(4-thiophen-2-ylpiperazin-1-yl)ethyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-7-[2-(4-thiophen-2-ylpiperazin-1-yl)ethyl]purine-2,6-dione is a complex organic compound that features a purine core with a thiophene-substituted piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-[2-(4-thiophen-2-ylpiperazin-1-yl)ethyl]purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or xanthine derivatives.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the purine core.
Thiophene Substitution: The thiophene ring is attached to the piperazine moiety through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-7-[2-(4-thiophen-2-ylpiperazin-1-yl)ethyl]purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-7-[2-(4-thiophen-2-ylpiperazin-1-yl)ethyl]purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-7-[2-(4-thiophen-2-ylpiperazin-1-yl)ethyl]purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Thiophene Derivatives: Compounds with similar thiophene rings, such as thiophene sulfoxide and thiophene sulfone.
Uniqueness
1,3-Dimethyl-7-[2-(4-thiophen-2-ylpiperazin-1-yl)ethyl]purine-2,6-dione is unique due to its specific combination of a purine core with a thiophene-substituted piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
1,3-dimethyl-7-[2-(4-thiophen-2-ylpiperazin-1-yl)ethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c1-19-15-14(16(24)20(2)17(19)25)23(12-18-15)10-7-21-5-8-22(9-6-21)13-4-3-11-26-13/h3-4,11-12H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXLDIHDWHWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-Methyl-4-[3-(1,3-thiazol-2-yl)propanoyl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6969828.png)
![2-Butyl-5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]isoindole-1,3-dione](/img/structure/B6969835.png)

![7-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B6969862.png)
![4-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methylbenzoic acid](/img/structure/B6969868.png)
![N-[1-[(1-hydroxycyclobutyl)methyl]piperidin-4-yl]benzenesulfonamide](/img/structure/B6969887.png)
![N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine](/img/structure/B6969897.png)
![N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B6969902.png)
![5-[[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]sulfonyl]-2-fluorobenzonitrile](/img/structure/B6969917.png)

![4-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]-1-methyltriazole](/img/structure/B6969924.png)
![N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide](/img/structure/B6969932.png)
![N-butyl-2-[4-(3-methyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B6969936.png)
![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine](/img/structure/B6969938.png)
